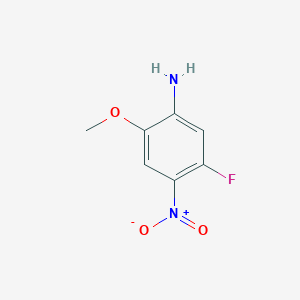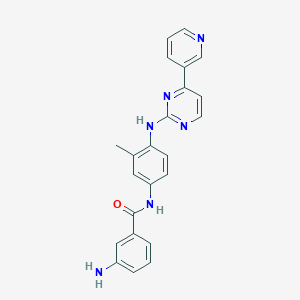
Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate
Vue d'ensemble
Description
The compound "Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including as antibacterial agents and in the formation of novel molecular structures. The tert-butyl group is a common moiety in medicinal chemistry, often used to improve the pharmacokinetic properties of drug-like molecules.
Synthesis Analysis
The synthesis of related tert-butyl substituted quinolines and naphthyridines has been reported, with a focus on their antibacterial properties. These compounds were synthesized with different fluoroalkyl substituents, and the in vitro antibacterial potency was found to be influenced by the nature of these substituents . Another study reported the use of tert-butyl nitrite as a synthon in a multicomponent reaction leading to the formation of fused quinolines, indicating the versatility of tert-butyl groups in facilitating complex chemical reactions . Additionally, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate derivatives was achieved using tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate and different acid chlorides, showcasing another method of incorporating the tert-butyl moiety into complex molecules .
Molecular Structure Analysis
The molecular structures of tert-butyl substituted compounds have been characterized using various spectroscopic techniques. For instance, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was elucidated using 2D heteronuclear NMR experiments . Similarly, the crystal structure of 5-tert-butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one was solved by single crystal X-ray diffraction, revealing the presence of different conformers in the crystal .
Chemical Reactions Analysis
The tert-butyl group has been shown to participate in various chemical reactions. For example, tert-butyl peroxybenzoate mediated the formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction, demonstrating the role of tert-butyl groups in radical chemistry . The tert-butyl group has also been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to structurally novel derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the tert-butyl group. For instance, the tert-butyl acetylcarbamate was synthesized using a green method, and its crystal packing was analyzed, showing pairs of molecules forming dimers linked by hydrogen bonds . The tert-butyl group's steric bulk and electron-donating properties can significantly affect the solubility, stability, and reactivity of the compounds it is part of.
Applications De Recherche Scientifique
Metal-Free C3-Alkoxycarbonylation
Tert-butyl carbazate is utilized in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, a method for preparing various quinoxaline-3-carbonyl compounds. This process, which involves the use of K2S2O8 as an oxidant in metal- and base-free conditions, highlights the versatility of tert-butyl compounds in organic synthesis (Xie et al., 2019).
Yttrium Quinoline-Imine-Phenoxide Complexes
Research on yttrium(III) chloride complexes, which include tert-butyl groups, delves into their reactivity towards alkyl nucleophilic attacks. These studies contribute to our understanding of metal-ligand interactions and their potential applications in catalysis and material science (Paolucci et al., 2008).
Aluminum and Zinc Complexes in Polymerization
The use of tert-butyl-substituted ligands in aluminum and zinc complexes demonstrates their role in catalyzing the ring-opening polymerization of ε-caprolactone. This research aids in developing new catalysts for polymer synthesis (Qiao et al., 2011).
3-tert-Butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo Quinolines
The study of 3-tert-butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo quinolines, where the heterobicyclic portions of the molecules are planar, contributes to the field of crystallography and molecular design (Low et al., 2004).
Antimalarial Activity of N-tert-Butyl Isoquine
N-tert-Butyl isoquine is a synthetic quinoline explored for its potent antimalarial activity, providing insights into the development of new drugs for malaria treatment (O’Neill et al., 2009).
Spin Interaction in Zinc Complexes
The study of spin interaction in zinc complexes with tert-butyl groups enhances our understanding of magnetic properties in coordination compounds, which can be applied in magnetic materials and catalysis (Orio et al., 2010).
Synthesis of Triplex DNA-specific Intercalators
The synthesis of N-tert-butoxycarbonyl-N-methyl-1,3-propanediamines, key intermediates for preparing DNA intercalators, shows the application of tert-butyl derivatives in medicinal chemistry and drug development (Strekowski et al., 1995).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is ingested or comes into contact with skin or eyes .
Propriétés
IUPAC Name |
tert-butyl N-[8-(trifluoromethyl)quinolin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-14(2,3)22-13(21)20-10-7-9-5-4-6-11(15(16,17)18)12(9)19-8-10/h4-8H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAIGTZVTGJVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C(=C1)C=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601138951 | |
| Record name | Carbamic acid, N-[8-(trifluoromethyl)-3-quinolinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-(trifluoromethyl)quinolin-3-ylcarbamate | |
CAS RN |
1447607-03-5 | |
| Record name | Carbamic acid, N-[8-(trifluoromethyl)-3-quinolinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[8-(trifluoromethyl)-3-quinolinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601138951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(4-{2-[(Methylsulfonyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B3027907.png)
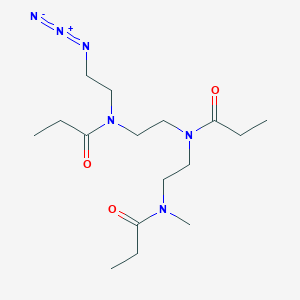
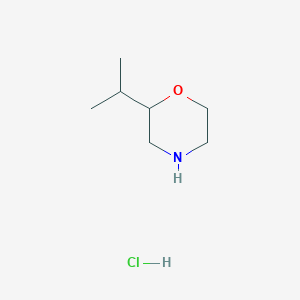
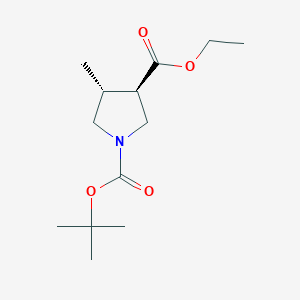
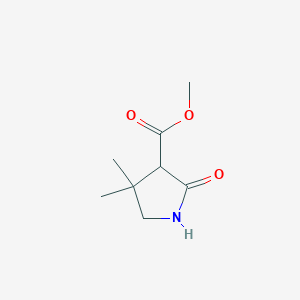
![tert-Butyl 7-formyl-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3027915.png)
